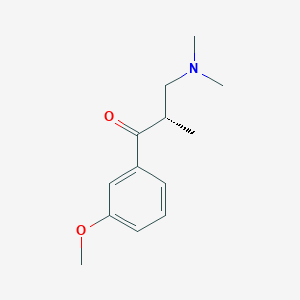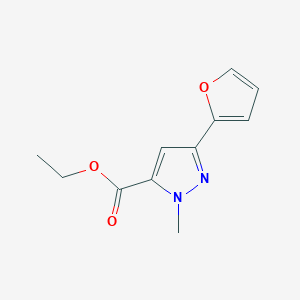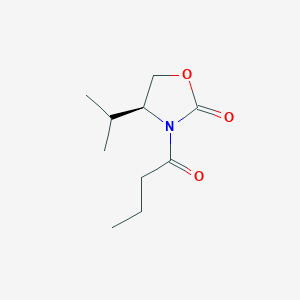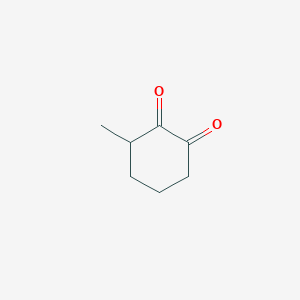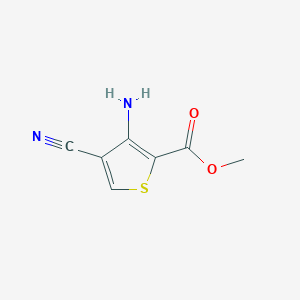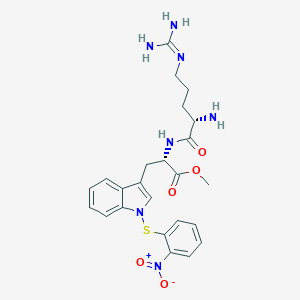
H-Arginyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Arginyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester, also known as RANTES antagonist, is a synthetic peptide that has been extensively studied for its potential as a therapeutic agent. It is a potent inhibitor of the chemokine receptor CCR5, which is involved in the progression of several diseases, including HIV, cancer, and inflammation.
Mécanisme D'action
H-Arginyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester acts as a competitive antagonist of CCR5. It binds to the receptor and prevents the binding of the natural ligands, such as H-Arginyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester (regulated upon activation, normal T-cell expressed and secreted), which is a chemokine that recruits immune cells to the site of inflammation. By blocking the receptor, H-Arginyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester inhibits the downstream signaling pathways that lead to the progression of diseases.
Effets Biochimiques Et Physiologiques
H-Arginyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester has been shown to have several biochemical and physiological effects. It has been shown to inhibit the entry of HIV into cells, reduce tumor growth and metastasis in cancer, and reduce inflammation in several diseases. It has also been shown to have a low toxicity profile and is well-tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
H-Arginyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester has several advantages for lab experiments. It is a potent and specific inhibitor of CCR5, which makes it a useful tool for studying the role of this receptor in disease progression. It is also a synthetic peptide, which means that it can be easily synthesized and modified for different applications. However, there are also limitations to using H-Arginyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester in lab experiments. It is a relatively expensive reagent, which can limit its use in large-scale experiments. It also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for the research on H-Arginyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester. One direction is to develop more potent and specific inhibitors of CCR5, which can be used as therapeutic agents for HIV, cancer, and inflammation. Another direction is to study the role of CCR5 in other diseases, such as autoimmune diseases and neurodegenerative diseases. Additionally, the use of H-Arginyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester in combination with other therapies, such as chemotherapy and immunotherapy, should be explored to enhance its effectiveness as a therapeutic agent.
Méthodes De Synthèse
H-Arginyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester is synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the stepwise addition of protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage of the peptide from the resin. The final product is purified using high-performance liquid chromatography (HPLC) to obtain a pure peptide.
Applications De Recherche Scientifique
H-Arginyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester has been extensively studied for its potential as a therapeutic agent in several diseases, including HIV, cancer, and inflammation. It has been shown to be a potent inhibitor of CCR5, which is involved in the progression of these diseases. In HIV, CCR5 is used by the virus to enter and infect cells, and blocking this receptor can prevent viral replication. In cancer, CCR5 is involved in tumor growth and metastasis, and blocking this receptor can inhibit tumor progression. In inflammation, CCR5 is involved in the recruitment of immune cells to the site of inflammation, and blocking this receptor can reduce inflammation.
Propriétés
Numéro CAS |
110800-95-8 |
|---|---|
Nom du produit |
H-Arginyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester |
Formule moléculaire |
C24H29N7O5S |
Poids moléculaire |
527.6 g/mol |
Nom IUPAC |
methyl (2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-[1-(2-nitrophenyl)sulfanylindol-3-yl]propanoate |
InChI |
InChI=1S/C24H29N7O5S/c1-36-23(33)18(29-22(32)17(25)8-6-12-28-24(26)27)13-15-14-30(19-9-3-2-7-16(15)19)37-21-11-5-4-10-20(21)31(34)35/h2-5,7,9-11,14,17-18H,6,8,12-13,25H2,1H3,(H,29,32)(H4,26,27,28)/t17-,18-/m0/s1 |
Clé InChI |
GQZQAJBNKMLYQV-ROUUACIJSA-N |
SMILES isomérique |
COC(=O)[C@H](CC1=CN(C2=CC=CC=C21)SC3=CC=CC=C3[N+](=O)[O-])NC(=O)[C@H](CCCN=C(N)N)N |
SMILES |
COC(=O)C(CC1=CN(C2=CC=CC=C21)SC3=CC=CC=C3[N+](=O)[O-])NC(=O)C(CCCN=C(N)N)N |
SMILES canonique |
COC(=O)C(CC1=CN(C2=CC=CC=C21)SC3=CC=CC=C3[N+](=O)[O-])NC(=O)C(CCCN=C(N)N)N |
Synonymes |
H-Arg-Trp(Nps)-OMe H-arginyl-2-(2-nitrophenylsulfenyl)tryptophan methyl este |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



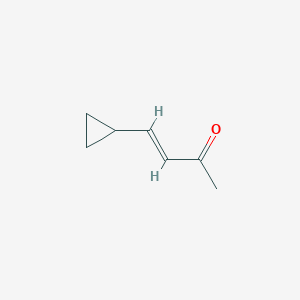
![Thiourea,N-[(dimethylamino)methyl]-](/img/structure/B25784.png)

![Pentanoic acid, 5-[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]-5-oxo-](/img/structure/B25794.png)


![3-[2-(1-Hydroxyethyl)phenyl]propan-1-ol](/img/structure/B25801.png)
